

# Toxicological Profile of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

Cat. No.: B3433929

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Disclaimer: Direct toxicological data for **2,3,4-trihydroxypentanedioic acid** (also known as pentaric acid, ribaric acid, or arabinaric acid) is limited in publicly available scientific literature. According to the PubChem database, it is considered to be of low concern based on experimental and modeled data<sup>[1]</sup>. This guide provides a comprehensive overview of the toxicological data for the structurally similar and well-studied compound, L-(+)-tartaric acid (2,3-dihydroxybutanedioic acid), to serve as a reference for researchers, scientists, and drug development professionals.

## Chemical Identity

Property	2,3,4-Trihydroxypentanedioic Acid	L-(+)-Tartaric Acid
Synonyms	Pentaric acid, Ribaric acid, Arabinaric acid <sup>[1][2]</sup>	L-Threaric acid, (2R,3R)-(+)-Tartaric acid <sup>[3]</sup>
CAS Number	488-31-3, 33012-62-3, 6703-05-5 <sup>[1][2]</sup>	87-69-4 <sup>[3]</sup>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>7</sub> <sup>[2]</sup>	C <sub>4</sub> H <sub>6</sub> O <sub>6</sub> <sup>[3]</sup>
Molecular Weight	180.11 g/mol <sup>[1]</sup>	150.09 g/mol <sup>[3]</sup>
Chemical Structure	(Structure not available)	(Structure not available)

## Toxicological Data Summary for L-(+)-Tartaric Acid

The following tables summarize the available quantitative toxicological data for L-(+)-tartaric acid.

### Acute Toxicity

Species	Route	Value	Units	Reference
Rat	Oral (LD50)	>2000 - <5000	mg/kg bw	<a href="#">[4]</a> <a href="#">[5]</a>
Rat	Dermal (LD50)	>2000	mg/kg bw	<a href="#">[4]</a> <a href="#">[6]</a>
Rabbit	Oral (LDLo)	5000	mg/kg	<a href="#">[7]</a>
Mouse	Oral (LD50)	4400	mg/kg	<a href="#">[8]</a>
Human	Oral (LD50, est.)	~7500	mg/kg	<a href="#">[8]</a>

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

### Sub-chronic and Chronic Toxicity

Species	Duration	Route	NOAEL	Units	Effects Observed at Higher Doses	Reference
Rat	2 years	Oral (diet)	2460	mg/kg bw/day	No adverse effects observed at the highest dose tested.	[6][9]
Rat	18 weeks	Oral (drinking water)	80 (male), 130 (female)	mg/kg bw/day	Reduced growth rate, impaired urine-concentrating ability, and inflammatory response in the stomach at higher concentrations.	[10]

NOAEL: No-Observed-Adverse-Effect Level

## Genotoxicity

Test System	Result	Reference
In vitro (Host-mediated assays with <i>S. typhimurium</i> and <i>Saccharomyces cerevisiae</i> )	Negative	<a href="#">[9]</a>
In vitro (Mammalian chromosome aberration test)	Negative	<a href="#">[9]</a>
In vivo (Dominant lethal tests in rats)	Negative	<a href="#">[9]</a>
In vivo (Mammalian bone marrow chromosome aberration tests in rats)	Negative	<a href="#">[9]</a>

## Reproductive and Developmental Toxicity

Species	Study Type	NOAEL	Units	Observations	Reference
Mouse	Teratogenicity	274	mg/kg bw/day	No teratogenic effects observed.	<a href="#">[9]</a>
Rat	Teratogenicity	181	mg/kg bw/day	No teratogenic effects observed.	<a href="#">[6]</a> <a href="#">[9]</a>
Hamster	Teratogenicity	225	mg/kg bw/day	No teratogenic effects observed.	<a href="#">[9]</a>
Rabbit	Teratogenicity	215	mg/kg bw/day	No teratogenic effects observed.	<a href="#">[9]</a>

## Experimental Protocols

### Acute Oral Toxicity (OECD 423)

This method is designed to estimate the LD50 and identify the toxicity class of a substance.

- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Feeding:** Animals are housed in standard conditions with access to food and water. A fasting period is required before administration of the test substance[11].
- **Dose Administration:** The test substance is administered orally by gavage in a single dose[11][12].
- **Procedure:** A stepwise procedure is used with a few animals per step. The outcome of each step determines the dose for the next. The starting dose is selected based on existing information about the substance's toxicity[11].
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[13]. A gross necropsy is performed on all animals at the end of the study[12].

### Sub-chronic Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

- **Test Animals:** Young, healthy rats are typically used, with both sexes represented in sufficient numbers (e.g., 10-20 per sex per group)[14].
- **Housing and Feeding:** Animals are housed in standard conditions with free access to laboratory diet and drinking water.
- **Dose Administration:** The test substance is typically administered daily via the diet, drinking water, or by gavage for 90 days[15]. At least three dose levels and a concurrent control group are used.
- **Observations:**

- Clinical Observations: Daily cage-side observations for signs of toxicity[16].
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of key parameters[17].
- Urinalysis: Conducted at least once towards the end of the study.
- Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross abnormalities in other groups[17].

## Signaling Pathways and Mechanisms of Toxicity

### Inhibition of Malic Acid Production

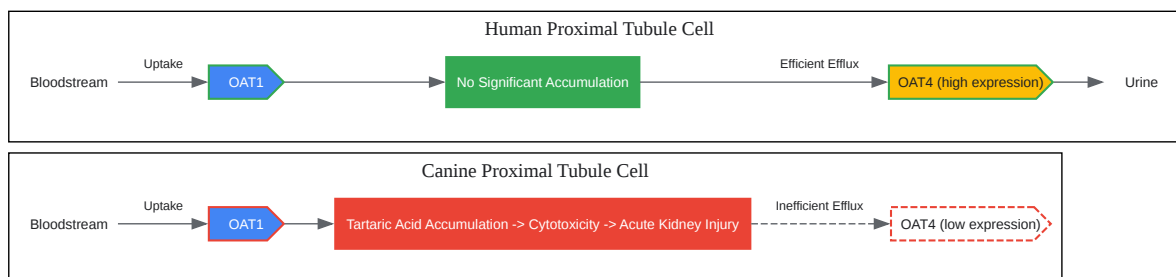
In high doses, tartaric acid can act as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis and death[8][18].

### Species-Specific Nephrotoxicity in Canines

Recent studies have identified tartaric acid as the likely toxic component in grapes and raisins that causes acute kidney injury in dogs[19][20]. This toxicity is species-specific and is not observed in humans[21]. The proposed mechanism involves the differential expression and function of organic anion transporters (OATs) in the kidneys.

In dogs, it is hypothesized that tartaric acid is taken up into renal proximal tubule cells via OAT1. The lack of sufficient OAT4-mediated efflux in dogs leads to intracellular accumulation of tartaric acid, resulting in cytotoxicity and acute kidney injury[21][22]. In contrast, human kidney cells express higher levels of OAT4, which facilitates the efflux of tartaric acid, preventing its accumulation and subsequent toxicity[21].

Below is a diagram illustrating the proposed mechanism of tartaric acid-induced nephrotoxicity in canine versus human kidney cells.



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Caption: Proposed mechanism of tartaric acid nephrotoxicity.

## Conclusion

While there is a notable absence of specific toxicological studies on **2,3,4-trihydroxypentanedioic acid**, the extensive data available for the structurally related compound, L-(+)-tartaric acid, suggests a low order of acute toxicity and no significant concerns for genotoxicity or teratogenicity. The primary toxicological effect of high doses of tartaric acid appears to be muscle toxicity through the inhibition of malic acid production and a species-specific nephrotoxicity in canines. Researchers and drug development professionals should consider these findings when evaluating the potential risks associated with **2,3,4-trihydroxypentanedioic acid** and related compounds. Further studies are warranted to establish a definitive toxicological profile for **2,3,4-trihydroxypentanedioic acid**.

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